molecular formula C21H20N4O2 B10984476 N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide

N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide

Cat. No.: B10984476
M. Wt: 360.4 g/mol
InChI Key: QCCHYNYLQNJSSF-UHFFFAOYSA-N
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Description

N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-ethyl-4-oxoquinazoline with an appropriate indole derivative under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as anhydrous pyridine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis or continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide include other quinazolinone derivatives and indole-based compounds. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the quinazolinone and indole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-(2-ethyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-6-carboxamide

InChI

InChI=1S/C21H20N4O2/c1-2-19-24-17-6-4-3-5-16(17)21(27)25(19)12-11-23-20(26)15-8-7-14-9-10-22-18(14)13-15/h3-10,13,22H,2,11-12H2,1H3,(H,23,26)

InChI Key

QCCHYNYLQNJSSF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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